2-(3-chlorophenyl)-3-methyl-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide
Overview
Description
2-(3-chlorophenyl)-3-methyl-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H26ClN3O2 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.1713548 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optimization of Quinoline Derivatives for Kinase Inhibition
Research has shown that optimizing the structure of quinoline derivatives can lead to potent inhibitors of Src kinase activity, which is crucial in regulating cell proliferation and tumor growth. For instance, certain analogues demonstrated increased inhibition of both Src kinase activity and Src-mediated cell proliferation, with variations in the anilino group and substitution patterns significantly affecting their efficacy and selectivity towards Src over non-Src family kinases (Boschelli et al., 2001).
Potential for Imaging Peripheral Benzodiazepine Receptors
Quinoline-2-carboxamide derivatives have been evaluated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These studies highlight the promise of certain quinoline derivatives in visualizing PBR, which are involved in various physiological processes and diseases, including neuroinflammation and cancer (Matarrese et al., 2001).
Antimalarial Effects of Quinoline Derivatives
A series of quinoline derivatives demonstrated potent antimalarial activity in mice, showcasing the potential of these compounds in developing new antimalarial drugs. The structure-activity relationship studies of these compounds could provide valuable insights into designing effective quinoline-based antimalarial agents (Kesten et al., 1987).
Design and Synthesis for Kinase Inhibition
The design and synthesis of novel quinoline derivatives bearing certain moieties have shown promise as c-Met kinase inhibitors. These compounds exhibited moderate to excellent antiproliferative activity against various cancer cell lines, indicating their potential as multitargeted receptor tyrosine kinase inhibitors (Li et al., 2013).
Antimicrobial Properties
Newly synthesized quinolinylphosphonates displayed antibacterial potency against Gram-positive bacteria and activity against Candida albicans, suggesting their potential as antimicrobial agents. The structural features of these compounds contribute to their antimicrobial efficacy (Arsanious et al., 2019).
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-17-22(24(29)26-10-5-11-28-12-14-30-15-13-28)20-8-2-3-9-21(20)27-23(17)18-6-4-7-19(25)16-18/h2-4,6-9,16H,5,10-15H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMYQKIVGWYUFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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